REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:13])([CH3:12])[CH:10]=O)=[CH:4][CH:3]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C.[CH3:32][NH:33][CH3:34].C(=O)(O)[O-].[Na+]>ClCCl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:13])([CH3:12])[CH2:10][N:33]([CH3:34])[CH3:32])=[CH:4][CH:3]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
354 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)OC(C=O)(C)C
|
Name
|
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.81 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was capped
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient and the contents
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
STIRRING
|
Details
|
the mixture was shaken
|
Type
|
FILTRATION
|
Details
|
The contents were filtered through a plug of celite
|
Type
|
WASH
|
Details
|
washing well with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
WASH
|
Details
|
washed with a brine solution (40 ml)
|
Type
|
CUSTOM
|
Details
|
The dichloromethane phase was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was back extracted with methylene chloride (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The material was purified by preparative thin layer chromatography (2 plates)
|
Type
|
WASH
|
Details
|
eluting with 1.8% methanol/dichloromethane
|
Type
|
CUSTOM
|
Details
|
re-developed with 2.6% methanol/dichloromethane, and the product band was collected which
|
Type
|
CUSTOM
|
Details
|
provided the
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)OC(CN(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |